N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide
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Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry. These compounds, derived from isatin and related structures, have shown promising activities in biological and pharmaceutical research.
Synthesis Analysis
The synthesis of derivatives related to this compound often involves the reaction of isatin with phenylacetamides or related compounds. For instance, Modi et al. (2011) described the synthesis of novel derivatives from isatin and 5,7-dibromoisatin, which were then evaluated for cytotoxic activity against cancer cell lines, highlighting the methodological diversity in synthesizing these compounds (Modi et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds often features complex interactions, including hydrogen, stacking, and halogen bonding, contributing to their biological activities. Gouda et al. (2022) detailed the structure and noncovalent interactions stabilizing the crystal packing of a related compound through X-ray diffraction and Hirshfeld surface analysis (Gouda et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNISCSOZSMAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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